4-氟-3-(羟甲基)苯酚

描述

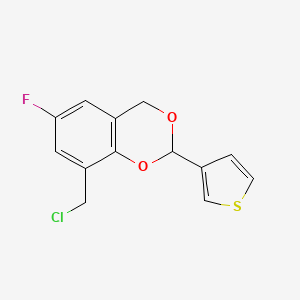

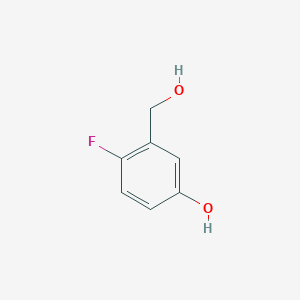

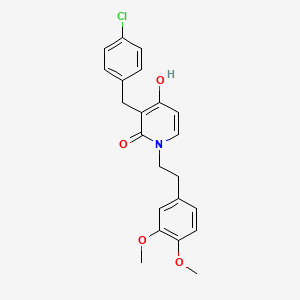

4-Fluoro-3-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7FO2 . It has a molecular weight of 142.13 g/mol . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 4-Fluoro-3-(hydroxymethyl)phenol is 1S/C7H7FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 . The canonical SMILES representation is C1=CC(=C(C=C1O)CO)F . For a detailed 3D structure, it would be best to refer to a chemical database like PubChem .Physical And Chemical Properties Analysis

4-Fluoro-3-(hydroxymethyl)phenol is a solid substance at room temperature . It has a molecular weight of 142.13 g/mol . The exact mass and monoisotopic mass are 142.04300762 g/mol . The compound has a topological polar surface area of 40.5 Ų .科学研究应用

Chemical Properties and Storage

“4-Fluoro-3-(hydroxymethyl)phenol” is a solid compound with a molecular weight of 142.13 . It is stored in a dry environment at a temperature between 2-8°C .

Safety Information

The compound is classified under GHS07 for safety . It has hazard statements H315-H319, which indicate that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using protective clothing .

Use in Fire Emergencies

In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam can be used to extinguish it .

Use in Molecular Imaging

“4-Fluoro-3-(hydroxymethyl)phenol” has been used in the synthesis of a novel PET (Positron Emission Tomography) agent . This agent, known as “9-(4-[18F]fluoro-3-(hydroxymethyl)butyl)-2(phenylthio)-6-oxopurine” or “[18F]FHBT”, is used for imaging reporter gene expression of HSV1-tk and its mutant HSV1-sr39tk .

Use in Gene Therapy Monitoring

The PET tracer “[18F]FHBT” has been used for monitoring herpes simplex virus type 1 thymidine kinase (HSV1-tk), a reporter gene for cell and gene therapy in humans . This tracer shows potential for improved blood-brain barrier (BBB) penetration .

Use in Biological Process Monitoring

Reporter gene-based molecular imaging, including PET with the appropriate reporter probes, is a noninvasive and quantitative imaging tool for monitoring specific biological processes . It can be used for investigating protein-protein interactions, tracking the fate of transplanted cells, and assessing cell-based therapeutic gene delivery efficiency and treatment efficacy .

安全和危害

作用机制

Target of Action

It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of SM cross-coupling reactions, 4-Fluoro-3-(hydroxymethyl)phenol may interact with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium

Biochemical Pathways

Given its use in sm cross-coupling reactions , it is likely that it affects pathways related to carbon–carbon bond formation.

Pharmacokinetics

Its molecular weight is 14213 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .

Result of Action

Given its use in sm cross-coupling reactions , it is likely that it facilitates the formation of carbon–carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-(hydroxymethyl)phenol. For instance, the success of SM cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the action of 4-Fluoro-3-(hydroxymethyl)phenol.

属性

IUPAC Name |

4-fluoro-3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGNKMOOSLLPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-[1-methoxy-1-(4-methoxyphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2401775.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2401780.png)

![4-[(2,3-Dihydro-1,4-benzodioxine-5-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2401782.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate](/img/structure/B2401786.png)

![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2401791.png)

![N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2401792.png)